N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a dimethylaminoethyl side chain, which can enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as 2-dimethylaminoethyl chloride.
Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using a furan derivative and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dimethylaminoethyl or furan moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug development and biochemical studies.
Medicine: Its pharmacological properties can be explored for therapeutic applications, including as an active pharmaceutical ingredient in drug formulations.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl side chain can enhance its binding affinity to biological receptors, while the chromene core can interact with enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
- N-[2-(dimethylamino)ethyl]acrylamide
Uniqueness
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a dimethylaminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
943107-52-6 |
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Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-12-8-13(2)20-15(9-12)17(24)10-19(27-20)21(25)22-11-16(23(4)5)18-7-6-14(3)26-18/h6-10,16H,11H2,1-5H3,(H,22,25) |
InChI Key |
HYNUXWXJDHJREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)N(C)C |
Origin of Product |
United States |
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